Regioisomeric Differentiation: p-Tolyl Substitution Confers a Unique Steric and Electronic Profile Compared to m-Tolyl and o-Tolyl Analogs
Pyrimidin-2-yl(p-tolyl)methanamine (CAS 1184690-59-2) is one of three possible regioisomers differentiated by the position of the methyl group on the phenyl ring: ortho (o-tolyl, CAS 1178340-62-9) and meta (m-tolyl, CAS not found). While no direct head-to-head biological comparison is currently published for these exact regioisomers, extensive SAR in analogous pyrimidine kinase inhibitor series demonstrates that the position of a methyl substituent profoundly impacts binding affinity. In a study of 2-anilino-pyrimidines, an unsubstituted phenyl core resulted in a TSSK2 IC50 of 690 ± 140 nM, whereas a simple 4-substituted (para) analog improved potency to 58 ± 2 nM [1]. This demonstrates a >10-fold increase in potency simply by relocating the substitution to the para-position, an effect attributed to improved fit within a hydrophobic sub-pocket and optimized hydrogen bonding geometry [1]. The p-tolyl group in the target compound is therefore expected to provide a distinct advantage in binding affinity and selectivity over its ortho and meta isomers in similar kinase-targeted applications.
| Evidence Dimension | In vitro kinase inhibition (TSSK2) for pyrimidine analogs with variable aryl substitution |
|---|---|
| Target Compound Data | Not directly measured; expected to exhibit higher potency based on para-substitution trend. |
| Comparator Or Baseline | 2-anilino-pyrimidine (unsubstituted phenyl): IC50 = 690 ± 140 nM; 4-substituted 2-anilino-pyrimidine: IC50 = 58 ± 2 nM [1] |
| Quantified Difference | 12-fold improvement in IC50 for a 4-substituted analog vs. unsubstituted parent. |
| Conditions | Inhibition of TSSK2 (testis-specific serine kinase 2) in a biochemical assay. |
Why This Matters
Procurement of the p-tolyl regioisomer is critical for replicating or building upon SAR trends that demonstrate para-substitution as optimal for potency in related kinase inhibitor scaffolds.
- [1] PMC. Structure-activity relationships for pyrimidine core replacements and 4-substituted, 2-anilino-pyrimidine inhibition of TSSK2. ChemMedChem. 2017;12(22):1857-1865. Table 4. doi: 10.1002/cmdc.201700503 View Source
